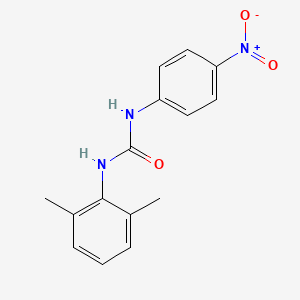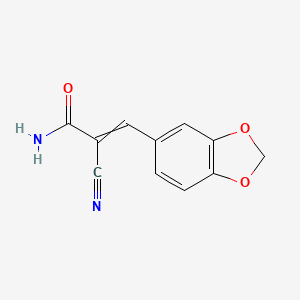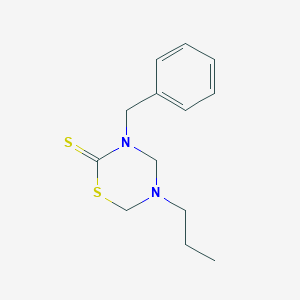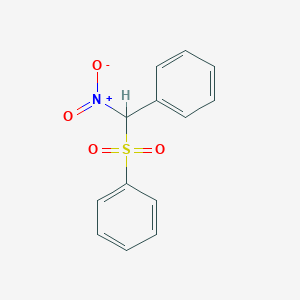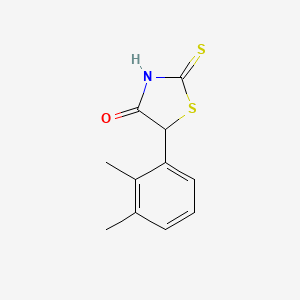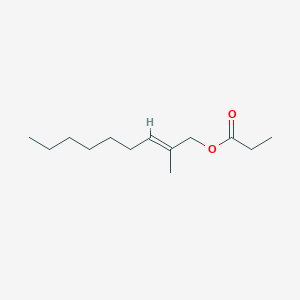
(2E)-2-methyl-2-nonenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methyl-2-nonenyl propionate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular compound has a unique structure that contributes to its distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-2-nonenyl propionate typically involves the esterification reaction between (2E)-2-methyl-2-nonen-1-ol and propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(2E)-2-methyl-2-nonen-1-ol+propionic acidH2SO4(2E)-2-methyl-2-nonenyl propionate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-2-nonenyl propionate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: (2E)-2-methyl-2-nonen-1-ol and propionic acid.
Reduction: (2E)-2-methyl-2-nonen-1-ol.
Transesterification: New ester and alcohol.
Scientific Research Applications
(2E)-2-methyl-2-nonenyl propionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-2-nonenyl propionate involves its interaction with specific molecular targets. In biological systems, esters like this compound can interact with enzymes, leading to hydrolysis and the release of the corresponding alcohol and acid. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl propionate: Similar ester structure but with an ethyl group instead of a nonenyl group.
Methyl butyrate: Another ester with a similar structure but different alkyl groups.
Butyl acetate: An ester with a butyl group and acetic acid.
Uniqueness
(2E)-2-methyl-2-nonenyl propionate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond contribute to its unique fragrance and reactivity compared to shorter-chain esters.
Properties
CAS No. |
59916-27-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(E)-2-methylnon-2-enyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h10H,4-9,11H2,1-3H3/b12-10+ |
InChI Key |
WERYNZAGVCKEMT-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCCC/C=C(\C)/COC(=O)CC |
Canonical SMILES |
CCCCCCC=C(C)COC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


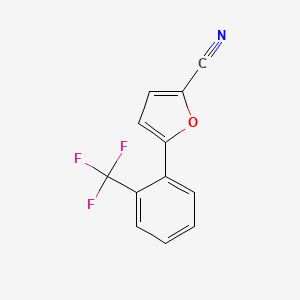

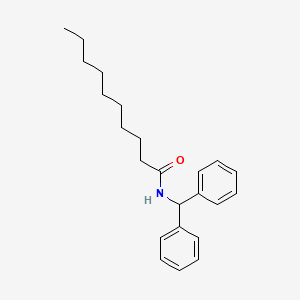
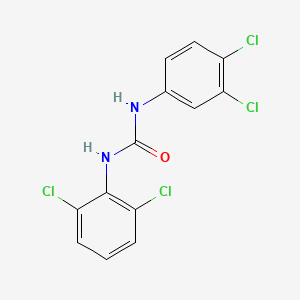
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
